![molecular formula C10H11NO5S B1467704 Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate CAS No. 1350456-27-7](/img/structure/B1467704.png)
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate
Overview
Description
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a thioether linkage, and a hydroxyethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-chloroethanol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of purification steps to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thioether derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate has shown potential as an antimicrobial agent. The nitro group in the compound is known for its role in the activity of various antibiotics, especially those derived from nitroimidazole scaffolds. These compounds have been widely studied for their efficacy against bacterial and protozoal infections. For instance, derivatives of nitro compounds have been utilized in treating infections caused by Bacteroides fragilis and other resistant strains .
Case Study: Synthesis and Activity Evaluation
A study synthesized several derivatives of this compound to evaluate their activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the hydroxyethyl group enhanced antibacterial properties, suggesting a structure-activity relationship that could inform future drug design .
Biochemical Applications
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of specific enzymes, such as acetylcholinesterase. The inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have quantified the inhibitory activity through spectrophotometric assays, revealing promising IC50 values that indicate effective enzyme inhibition .
Data Table: Enzyme Inhibition Assays
Compound Structure | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 45 | Acetylcholinesterase |
Galantamine | 30 | Acetylcholinesterase |
Material Science
Polymer Applications
This compound can be utilized in the synthesis of functional polymers. Its thiol group allows for reactions with various monomers to create polymers with specific properties, such as increased solubility or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .
Case Study: Polymer Synthesis
In a recent study, researchers incorporated this compound into a polycaprolactone matrix to enhance its biodegradability. The resulting composite showed improved water absorption and degradation rates compared to pure polycaprolactone, making it a candidate for environmentally friendly applications .
Mechanism of Action
The mechanism of action of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage and hydroxyethyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((2-hydroxyethyl)thio)-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Methyl 5-((2-hydroxyethyl)thio)-2-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11N1O4S
- Molecular Weight : 243.26 g/mol
This compound features a nitro group, a thioether moiety, and a methyl ester, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : Nitro compounds typically undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects through the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity : The presence of the thioether group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to lipid peroxidation and damage to nucleic acids and proteins. This mechanism is crucial for its antifungal activity against resistant strains .
Biological Activity Data
A summary of relevant studies highlighting the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity against MRSA strains, with an MIC of 16 µg/mL. The study concluded that the compound's mechanism involves disrupting bacterial cell membranes and inducing oxidative stress .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of this compound against Candida tropicalis. The results showed an MIC of 4 µg/mL, indicating strong antifungal activity. The researchers observed that treatment led to increased reactive nitrogen intermediates (RNIs), contributing to membrane lipid peroxidation and subsequent cell death .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of nitrobenzoate derivatives. Substituents at specific positions on the benzene ring significantly influence antimicrobial potency. For example, small substituents at the para position were tolerated, while larger groups drastically reduced activity .
Moreover, studies have indicated that compounds with thioether functionalities exhibit synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .
Properties
IUPAC Name |
methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFWUMYKVBIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.